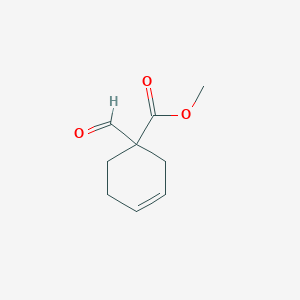

Methyl 1-formylcyclohex-3-ene-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1-formylcyclohex-3-ene-1-carboxylate” is a chemical compound with the molecular formula C9H12O3. It has a molecular weight of 168.19 . The compound contains a cyclohexene ring, which is a six-membered ring with one double bond. It also has a formyl group (-CHO) and a carboxylate ester group (-COOCH3) attached to the ring .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. The cyclohexene ring is a six-membered carbon ring with one double bond. The formyl group is attached to one of the carbons in the ring, and the methyl ester of a carboxylic acid is attached to the same carbon .It’s stored at a temperature of -70 degrees Celsius . More specific physical and chemical properties like boiling point, melting point, and solubility would require experimental data.

Applications De Recherche Scientifique

Chemical Synthesis

Methyl 1-formylcyclohex-3-ene-1-carboxylate is a chemical compound with the CAS Number: 4684-34-8 . It is used in various chemical synthesis processes due to its unique structure and properties .

Enantioselective Synthesis

This compound plays a significant role in the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, which is a chiral precursor for the important anticoagulant Edoxaban . The enantioselective synthesis of this acid is of great significance .

Biocatalysis Route

The biocatalysis route is an alternative to chemical synthesis. In this context, the E. coli esterase BioH has been engineered for improved S-enantioselectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate .

Precursor for Edoxaban

(S)-3-cyclohexene-1-carboxylic acid, which can be obtained from Methyl 1-formylcyclohex-3-ene-1-carboxylate, is a precursor for Edoxaban . Edoxaban is a small-molecule oral anticoagulant developed by Daiichi Sankyo Company Limited .

Polymer Synthesis

Methyl 1-formylcyclohex-3-ene-1-carboxylate can be used in the synthesis of polymers with planned pendant reactive groups . This involves binding of a reactive side group to the monomer and polymerization of this reactive group monomer by chain addition polymerization methods .

Propriétés

IUPAC Name |

methyl 1-formylcyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-3,7H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYRYSALGQSTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC=CC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-formylcyclohex-3-ene-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)

![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)

![4-bromo-N-methyl-N-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2445918.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide](/img/structure/B2445924.png)

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2445928.png)